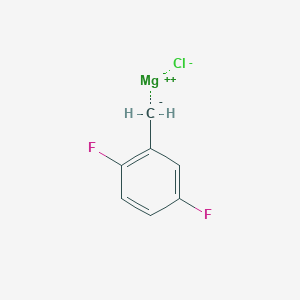

2,5-Difluorobenzylmagnesium chloride

Description

Contextualization within Organometallic Chemistry and Grignard Reagents

Organometallic chemistry studies compounds containing at least one chemical bond between a carbon atom of an organic compound and a metal. Among the most foundational and widely utilized organometallics are Grignard reagents, which are organomagnesium halide compounds with the general formula R-Mg-X, where R is an organic group and X is a halogen. researchgate.net These reagents are typically synthesized by reacting an organic halide with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under anhydrous conditions. researchgate.net

Grignard reagents are highly valued for their role as potent nucleophiles and strong bases, enabling the formation of new carbon-carbon bonds. researchgate.net A classic application is their reaction with aldehydes or ketones to produce secondary and tertiary alcohols, respectively. researchgate.net 2,5-Difluorobenzylmagnesium chloride is a specific Grignard reagent where the organic group is a 2,5-difluorobenzyl moiety and the halogen is chlorine. Its formation follows the archetypal Grignard synthesis pathway, starting from its corresponding halide, 2,5-difluorobenzyl chloride.

Unique Contributions of Fluorine Substitution to Benzyl (B1604629) Grignard Reactivity

The presence of fluorine atoms on the aromatic ring of a benzyl Grignard reagent imparts unique chemical properties. A primary factor is the exceptional strength of the carbon-fluorine (C-F) bond, which makes organofluorides generally unreactive toward magnesium and thus poor precursors for Grignard reagent formation. hymasynthesis.comsmolecule.com Consequently, the synthesis of fluorinated benzylmagnesium reagents relies on starting materials with a more reactive carbon-halogen bond, such as the C-Cl bond in 2,5-difluorobenzyl chloride. hymasynthesis.com

The two fluorine atoms on the benzene (B151609) ring significantly influence the reagent's reactivity through their strong electron-withdrawing effects. This substitution reduces the π-electron density of the aromatic ring, altering its electronic properties compared to non-fluorinated analogues. nih.gov This electronic modification can affect the stability and nucleophilicity of the benzylic carbanion, potentially leading to different reactivity profiles and selectivities in synthetic applications. While direct comparative studies on the reactivity of sulfonyl chemimpex.com and acyl researchgate.net halides show that fluoride (B91410) derivatives are more stable and less reactive than their chloride counterparts, this principle underscores the general effect of fluorine in modulating chemical reactivity.

Overview of this compound in Contemporary Synthetic Methodologies

Fluorinated organic compounds are of immense interest in medicinal and agricultural chemistry, as the inclusion of fluorine can enhance metabolic stability and bioavailability. google.comgoogle.com Consequently, reagents that can efficiently introduce fluorinated moieties are critical tools for modern synthesis. This compound serves as a key nucleophilic building block for incorporating the 2,5-difluorobenzyl group into more complex molecules.

The utility of such reagents is highlighted by the use of closely related precursors in the pharmaceutical industry. For instance, 2,6-difluorobenzyl chloride, an isomer of the precursor to the title compound, is the starting material for the synthesis of Rufinamide, an antiepileptic drug. chemsrc.com This illustrates the industrial relevance of difluorobenzyl structures in creating high-value, biologically active molecules. The 2,5-difluoro isomer is similarly employed as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, where its specific substitution pattern is required to achieve the desired biological or material properties. google.com

Data Tables

Table 1: Physical and Chemical Properties

This table outlines key properties of this compound and its precursor, 2,5-Difluorobenzyl chloride.

| Property | This compound | 2,5-Difluorobenzyl chloride |

| CAS Number | 738580-44-4 | 495-07-8 google.com |

| Molecular Formula | C₇H₅ClF₂Mg | C₇H₅ClF₂ google.com |

| Molecular Weight | 186.87 g/mol | 162.56 g/mol google.com |

| Appearance | Not specified (typically a solution) | Colorless to light yellow liquid google.com |

| Boiling Point | Not applicable | 74 °C / 20 mmHg google.com |

| Density | Not applicable | 1.33 g/mL google.com |

Table 2: Chemical Compound Names

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;1,4-difluoro-2-methanidylbenzene;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2.ClH.Mg/c1-5-4-6(8)2-3-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOCTLAVVUVVLB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=C(C=CC(=C1)F)F.[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2Mg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.87 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Difluorobenzylmagnesium Chloride

Classical Grignard Formation from 2,5-Difluorobenzyl Chloride

Reaction Scheme: F₂C₆H₃CH₂Cl + Mg → F₂C₆H₃CH₂MgCl

A primary challenge in Grignard reagent synthesis is the passivation of the magnesium metal surface by a thin, unreactive layer of magnesium oxide. wikipedia.org Overcoming this barrier is crucial for initiating the reaction. Several activation protocols have been developed:

Chemical Activators: Small quantities of activating agents are often added to begin the reaction. Common activators include iodine, 1,2-dibromoethane (B42909), and methyl iodide. wikipedia.orgwvu.edu Iodine reacts with the magnesium to form magnesium iodide, exposing a fresh metal surface. researchgate.net 1,2-dibromoethane is particularly effective as its reaction with magnesium produces ethylene (B1197577) gas and magnesium bromide, providing a visual cue of activation. wikipedia.orgwvu.edu

Mechanical Methods: Physical disruption of the oxide layer can also initiate the reaction. This includes methods like crushing the magnesium pieces in the reaction flask, rapid stirring, or using an ultrasonic bath to clean the metal surface. wikipedia.orgresearchgate.net Stirring dry magnesium turnings under an inert atmosphere for an extended period can also effectively abrade the surface. researchgate.net

Pre-formed Reagents: The addition of a small amount of a previously prepared Grignard reagent can be used to initiate the reaction. wikipedia.org

Hydride Treatment: Utilizing reagents like diisobutylaluminum hydride (DIBAH) can activate the magnesium surface and simultaneously dry the reaction mixture, allowing for initiation at lower temperatures. acs.org

| Activation Method | Description | Common Reagents |

| Chemical | Addition of a small amount of a reactive substance to etch the MgO layer and expose fresh Mg metal. wikipedia.orgwvu.eduresearchgate.net | Iodine (I₂), 1,2-Dibromoethane, Methyl Iodide. wikipedia.org |

| Mechanical | Physical abrasion or cleaning of the magnesium surface to remove the passivating oxide layer. wikipedia.orgresearchgate.netresearchgate.net | In-situ crushing, rapid stirring, sonication. wikipedia.org |

| Reagent-Based | Using highly reactive organometallic or hydride reagents to clean the surface and dry the solvent. wikipedia.orgacs.org | Pre-formed Grignard reagent, Diisobutylaluminum hydride (DIBAH). wikipedia.orgacs.org |

Grignard reagents are highly sensitive to protic solvents, particularly water, which will rapidly destroy the reagent through protonolysis. wikipedia.org Therefore, the synthesis must be conducted under strictly anhydrous (water-free) conditions and typically under an inert atmosphere (e.g., nitrogen or argon) to prevent both hydrolysis and oxidation. smolecule.com

The choice of solvent is critical as it must be aprotic and capable of solvating and stabilizing the Grignard reagent. Ethereal solvents are standard for this purpose. wikipedia.org

Diethyl Ether (Et₂O): A traditional solvent for Grignard reactions. Its low boiling point (35 °C) can be advantageous for controlling exothermic reactions but may also lead to significant solvent loss if not properly managed. wvu.edu

Tetrahydrofuran (B95107) (THF): A very common and effective solvent for Grignard reagent formation, including for more challenging substrates. smolecule.comacs.org It has a higher boiling point than diethyl ether, which can be beneficial for reactions requiring heating.

2-Methyltetrahydrofuran (B130290) (2-MeTHF): A greener alternative to THF that can be derived from renewable resources. researchgate.net In some cases, it has been shown to be a superior solvent, potentially minimizing side reactions like Wurtz coupling. researchgate.net

| Solvent | Boiling Point (°C) | Key Characteristics |

| Diethyl Ether | ~35 | Traditional solvent, highly volatile, good for temperature control of exotherms. wvu.edu |

| Tetrahydrofuran (THF) | ~66 | Widely used, higher boiling point, good solvating properties for many Grignard reagents. smolecule.comacs.org |

| 2-Methyltetrahydrofuran (2-MeTHF) | ~80 | "Green" alternative, may reduce side-product formation. researchgate.net |

The formation of a Grignard reagent is often characterized by an induction period followed by a highly exothermic reaction. wikipedia.orgacs.org Uncontrolled, this exotherm can lead to a dangerous runaway reaction. mt.com Therefore, careful temperature regulation and controlled addition of the 2,5-difluorobenzyl chloride are essential.

A standard procedure involves adding a small portion of the halide to the magnesium suspension. Once the reaction initiates (indicated by a temperature rise or bubbling), the remaining halide, dissolved in the solvent, is added dropwise at a rate that maintains a steady, controllable reflux or reaction temperature. wvu.edumnstate.edu For particularly reactive halides like benzyl (B1604629) chlorides, which are prone to side reactions, maintaining a low temperature can be crucial. cmu.edureddit.com

To ensure safety, optimize yield, and understand reaction kinetics, in-process monitoring has become increasingly important, especially in industrial settings. acs.orgmt.com

Calorimetry: Reaction calorimeters (like the RC1) can monitor the heat flow of the reaction in real-time. This provides critical data on the initiation, rate, and completion of the Grignard formation, helping to prevent the accumulation of unreacted halide and the associated risk of a runaway reaction. mt.com

Spectroscopy: In-situ spectroscopic techniques, such as Near-Infrared (NIR) and Fourier-Transform Infrared (FTIR) spectroscopy, allow for the real-time monitoring of reactant consumption and product formation. mt.comacs.orgresearchgate.net By tracking the concentration of the organic halide and the Grignard reagent, operators can confirm initiation, control dosing rates, and determine the reaction endpoint. mt.comacs.org This is particularly useful as detecting the initiation exotherm can be difficult when the reaction is run at the solvent's boiling point. acs.org

Advanced Synthetic Approaches to 2,5-Difluorobenzylmagnesium Chloride

While the classical method is prevalent, alternative strategies exist, primarily aimed at improving functional group tolerance or overcoming initiation difficulties.

Halogen-magnesium exchange reactions offer an alternative route to Grignard reagents. This method involves treating an organic halide with a pre-formed, more reactive Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl). harvard.edu The exchange is driven by the formation of a more stable Grignard reagent.

General Exchange Reaction: R-X + R'-MgX' ⇌ R-MgX' + R'-X

This method can be particularly useful for preparing Grignard reagents that are difficult to form via the direct method or for substrates containing sensitive functional groups. The reactions can often be performed at very low temperatures (e.g., -40 °C to 0 °C), which enhances the stability of functionalized Grignard reagents. cmu.eduharvard.eduresearchgate.net The addition of lithium chloride (LiCl) to the exchange reagent (forming i-PrMgCl·LiCl) has been shown to produce a more active species that can facilitate the exchange at low temperatures. harvard.edu

Mechanochemical Synthesis Utilizing Ball-Milling Techniques

A significant advancement in the synthesis of Grignard reagents is the use of mechanochemistry, specifically ball-milling. cosmosmagazine.comhokudai.ac.jp This technique offers a greener alternative to traditional solvent-heavy methods. hokudai.ac.jp The process involves loading the solid reactants—magnesium metal and an organohalide—into a milling chamber along with a stainless-steel ball. cosmosmagazine.comhokudai.ac.jp The chamber is then spun, causing the ball to impact and mix the solid components, which facilitates the chemical reaction. hokudai.ac.jp

A crucial aspect of this method is the addition of a minimal amount of an organic solvent, a technique known as liquid-assisted grinding (LAG). researchgate.net Research has shown that while the reaction can proceed without any solvent, the efficiency is drastically lower. cosmosmagazine.com For instance, one study demonstrated that a solvent-free ball-milling reaction yielded only 6% of the Grignard reagent, whereas the same reaction with a small quantity of organic solvent produced a yield of up to 94%. hokudai.ac.jp This low-solvent method results in the formation of a paste-like Grignard reagent. cosmosmagazine.comhokudai.ac.jp

The benefits of ball-milling synthesis extend beyond solvent reduction. The method is notably less sensitive to air and moisture, which simplifies the reaction setup compared to the stringent anhydrous and inert conditions required for conventional methods. cosmosmagazine.com This innovation has the potential to make the production of a wide array of chemicals more sustainable and cost-effective. hokudai.ac.jp

Table 1: Effect of Solvent on Grignard Reagent Yield in Ball-Milling Synthesis

| Condition | Yield of Grignard Reagent |

| No Solvent | 6% |

| Low Solvent | Up to 94% |

| This interactive table is based on data from ball-milling synthesis studies. hokudai.ac.jp |

Optimization of Synthetic Parameters for Enhanced Yield and Purity in Academic Laboratories

Achieving high yield and purity in Grignard synthesis requires careful control over various reaction parameters. numberanalytics.comnumberanalytics.com Optimization is key to minimizing side reactions and ensuring the efficient formation of the desired product. numberanalytics.com

Stoichiometric Ratios of Reactants

The ratio of reactants is a critical factor in the outcome of a Grignard reaction. To drive the reaction to completion, a slight excess of magnesium is often used. sciencemadness.org This helps to ensure that the organic halide is fully converted. The formation of byproducts, such as the Wurtz coupling product which arises from the reaction of the Grignard reagent with the remaining organic halide, can be a significant issue. rsc.org Using an excess of the Grignard reagent can help to minimize the formation of certain side products. numberanalytics.com The careful adjustment of the stoichiometric ratio is therefore a crucial step in optimizing the synthesis for both yield and purity. researchgate.net

Impact of Magnesium Purity on Reaction Efficiency

The purity of the magnesium metal can have a notable effect on the efficiency of Grignard reagent formation. While some argue that magnesium purity is not a primary concern provided the metal surface is properly activated, studies have shown that certain impurities can be detrimental. sciencemadness.orgscispace.com The surface of magnesium is typically coated with a passivating layer of magnesium oxide, which prevents the reaction from initiating. mnstate.edu Activation methods such as using iodine, 1,2-dibromoethane, or mechanical means like crushing or dry stirring are employed to expose a fresh metal surface. acs.orgmnstate.edu

However, even with an activated surface, the elemental composition of the magnesium can play a role. The presence of transition metal impurities, such as iron and manganese, which can be found in commercial "Grignard magnesium," has been shown to decrease the yield of the desired product by promoting side reactions. scispace.com Research investigating the addition of iron(III) chloride and manganese(II) chloride to Grignard reactions confirmed that these impurities have an undesirable effect. scispace.com Therefore, for reactions where high purity and yield are critical, using high-purity magnesium or being aware of the impurity profile of the magnesium source is important for achieving reproducible and optimized results. scispace.com

Table 2: Influence of Metallic Impurities on Grignard Reactions

| Impurity Added | Effect on Reaction |

| Iron (as FeCl₃) | Undesirable, can lower yield |

| Manganese (as MnCl₂) | Undesirable, can lower yield |

| This interactive table summarizes findings on the impact of common impurities in magnesium on Grignard reactions. scispace.com |

Reactivity and Mechanistic Investigations of 2,5 Difluorobenzylmagnesium Chloride

Fundamental Nucleophilic Character and Carbon-Magnesium Bond Polarization

Nucleophilic Addition Reactions

The primary synthetic application of 2,5-Difluorobenzylmagnesium chloride involves its role as a nucleophile in addition reactions, particularly with polarized pi-bonds such as the carbonyl group.

As a strong nucleophile, this compound readily attacks the electrophilic carbon atom of the carbonyl group in aldehydes, ketones, and esters. smolecule.comlibretexts.org This nucleophilic attack constitutes the key carbon-carbon bond-forming step. The reaction proceeds via a two-step mechanism: first, the nucleophilic addition of the 2,5-difluorobenzyl group to the carbonyl carbon, which breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate coordinated to the MgCl+ cation. pressbooks.pubyoutube.com The second step is a workup, typically with an aqueous acid solution (e.g., H3O+), to protonate the alkoxide and yield the final neutral alcohol product. youtube.comlibretexts.org

The reaction with different classes of carbonyl compounds leads to distinct types of alcohol products, providing a versatile method for synthesizing complex molecules. libretexts.org

Reaction with Aldehydes: Yields secondary alcohols.

Reaction with Ketones: Yields tertiary alcohols.

Reaction with Esters: Yields tertiary alcohols, where two identical substituents (the 2,5-difluorobenzyl group) are added to the carbonyl carbon. This occurs because the initial addition is followed by the elimination of the alkoxy group to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent. libretexts.org

Reaction with Amides: Reactions with amides are generally less straightforward and can yield ketones or amines depending on the amide structure and reaction conditions.

The following table summarizes the expected products from the reaction of this compound with various carbonyl substrates.

| Carbonyl Substrate | Substrate Class | Intermediate | Final Product (after acidic workup) | Product Class |

| Formaldehyde (B43269) | Aldehyde | Alkoxide | 2-(2,5-Difluorophenyl)ethanol | Primary Alcohol |

| Acetaldehyde | Aldehyde | Alkoxide | 1-(2,5-Difluorophenyl)propan-2-ol | Secondary Alcohol |

| Acetone | Ketone | Alkoxide | 2-(2,5-Difluorophenyl)-1-methyl-propan-2-ol | Tertiary Alcohol |

| Ethyl acetate | Ester | Ketone | 1,3-Bis(2,5-difluorophenyl)propan-2-one | Tertiary Alcohol |

The primary products of the addition of this compound to aldehydes and ketones are secondary and tertiary alcohols, respectively. libretexts.orglibretexts.org For example, the reaction with a simple aldehyde like formaldehyde yields a primary alcohol, 2-(2,5-difluorophenyl)ethanol. Reaction with other aldehydes provides secondary alcohols, and reaction with ketones affords tertiary alcohols. pressbooks.pub

These resulting benzylic alcohols are valuable intermediates for further synthetic transformations. A common subsequent reaction is oxidation. For instance, a secondary alcohol formed from the Grignard reaction can be oxidized to the corresponding ketone. beilstein-journals.org Mild and selective oxidizing agents are often employed to avoid over-oxidation, particularly when the desired product is an aldehyde from a primary alcohol. beilstein-journals.org This two-step sequence—Grignard addition followed by oxidation—is a powerful strategy for constructing complex molecular architectures.

Chemoselectivity describes the preferential reaction of a reagent with one functional group over another in a multifunctional molecule. In the context of Grignard reagents like this compound, reactivity towards different carbonyl groups generally follows the order: Aldehydes > Ketones > Esters > Amides.

This hierarchy is governed by both steric and electronic factors. Aldehydes are more reactive than ketones primarily because they are less sterically hindered and their carbonyl carbon is more electrophilic due to having only one electron-donating alkyl group compared to two in ketones. Esters are less reactive than ketones because the lone pair on the ester oxygen can donate electron density to the carbonyl carbon via resonance, reducing its electrophilicity. Therefore, if this compound were introduced to a molecule containing both an aldehyde and a ketone functional group, it would be expected to react preferentially at the aldehyde center.

Regioselectivity refers to the preference of a reaction to occur at one position over another. masterorganicchemistry.com In the case of simple additions to carbonyls, the question of regioselectivity is straightforward: the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the carbonyl group. However, in substrates with multiple electrophilic sites (e.g., α,β-unsaturated ketones), regioselectivity becomes crucial, involving competition between 1,2-addition (at the carbonyl carbon) and 1,4-conjugate addition. Grignard reagents typically favor 1,2-addition.

Stereoselectivity becomes relevant when the addition reaction can form stereoisomers. If this compound adds to a prochiral ketone (a ketone whose faces are not identical), a new chiral center is created at the carbonyl carbon. In the absence of any chiral influence, the nucleophile can attack either face of the planar carbonyl group with equal probability. This results in the formation of a racemic mixture, containing equal amounts of the two possible enantiomers. libretexts.org Achieving stereoselectivity (the preferential formation of one stereoisomer) would require the use of a chiral substrate, a chiral auxiliary, or a chiral catalyst.

While the primary reaction pathway for this compound with carbonyl compounds is 1,2-nucleophilic addition, the presence of the electron-deficient, fluorine-substituted aromatic ring introduces the possibility of side reactions. One such potential side reaction is Nucleophilic Aromatic Substitution (SNAr). smolecule.com

In an SNAr reaction, a nucleophile attacks an electron-poor aromatic ring and displaces a leaving group. The fluorine atoms on the benzene (B151609) ring of this compound activate the ring towards such an attack, and fluoride (B91410) is a viable leaving group. It is conceivable that one molecule of the Grignard reagent could act as a nucleophile, attacking the aromatic ring of another molecule.

However, the 1,2-addition to a carbonyl group is generally a very rapid and kinetically favored process. For SNAr to compete effectively, it would typically require more forcing conditions (e.g., higher temperatures) or a substrate that is particularly activated for SNAr and a poor electrophile for 1,2-addition. In standard Grignard reaction conditions designed for addition to carbonyls (often conducted at low temperatures), the 1,2-addition pathway is expected to be the overwhelmingly dominant reaction.

Addition to Carbonyl Compounds (Aldehydes, Ketones, Esters, Amides)

Substitution Reactions with Halogenated Substrates

Grignard reagents, including this compound, readily engage in nucleophilic substitution reactions with a range of halogenated substrates. alevelchemistry.co.uklibretexts.org In these reactions, the benzyl (B1604629) fragment acts as a nucleophile, displacing a halide ion from the substrate. The general mechanism involves the attack of the nucleophilic carbon of the Grignard reagent on the electrophilic carbon of the alkyl or aryl halide. libretexts.org

The reactivity of the halogenated substrate in these substitution reactions typically follows the order I > Br > Cl > F, which corresponds to the bond strength of the carbon-halogen bond; weaker bonds are more easily broken. msu.edu Alkyl halides are common substrates, leading to the formation of a new carbon-carbon bond and yielding a more complex hydrocarbon structure. alevelchemistry.co.uk For instance, the reaction with a simple alkyl bromide would yield a (2,5-difluorophenyl)alkane derivative.

The reaction can proceed through different mechanisms, such as SN2 for primary and some secondary halides, or an SN1-like pathway for tertiary halides, which may involve the formation of carbocation-like intermediates. alevelchemistry.co.uk The presence of the two fluorine atoms on the benzyl group of the Grignard reagent can influence the reaction rate and yield through their inductive electron-withdrawing effects, which can modulate the nucleophilicity of the benzylic carbon.

Table 1: Illustrative Substitution Reactions with Halogenated Substrates This table presents representative examples of substitution reactions based on the general reactivity of Grignard reagents, as specific data for this compound was not available.

| Halogenated Substrate | Product Structure | Reaction Type |

| Allyl Bromide | 1-(2,5-Difluorobenzyl)prop-2-ene | SN2 |

| Benzyl Bromide | 1,2-Bis(2,5-difluorophenyl)ethane | SN2 |

| 1-Iodobutane | 1-(2,5-Difluorobenzyl)butane | SN2 |

| tert-Butyl Chloride | 1-(2,5-Difluorobenzyl)-1,1-dimethylethane | SN1-like |

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Cross-coupling reactions are powerful methods for the formation of carbon-carbon bonds, and this compound can serve as a key precursor in several of these transformations. organic-chemistry.org These reactions typically employ a transition metal catalyst, most commonly palladium or nickel, to facilitate the coupling of two different organic fragments. organic-chemistry.orgwikipedia.org

Transition metal-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis. Methodologies such as the Negishi and Kumada couplings allow for the formation of C(sp³)–C(sp²) and other carbon-carbon bonds with high efficiency and selectivity. wikipedia.orgnih.gov These reactions involve a catalytic cycle that typically includes oxidative addition, transmetalation, and reductive elimination steps. nih.gov

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org While this compound is a Grignard reagent, it can be readily converted into the corresponding organozinc halide, 2,5-difluorobenzylzinc chloride, through transmetalation with a zinc salt like zinc chloride (ZnCl₂). wikipedia.orgnih.gov

This in-situ generated organozinc reagent is then used in the palladium- or nickel-catalyzed cross-coupling with various aryl or vinyl halides. wikipedia.orgnih.gov The use of organozinc reagents in Negishi couplings is advantageous due to their higher functional group tolerance compared to the more reactive Grignard reagents. nih.gov The catalytic cycle begins with the oxidative addition of the organic halide to the low-valent metal catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the catalyst. nih.gov

Table 2: Representative Negishi Cross-Coupling Reactions This table presents potential Negishi coupling reactions. The organozinc intermediate is formed from this compound and ZnCl₂.

| Coupling Partner (Ar-X) | Catalyst | Product |

| 4-Bromotoluene | Pd(PPh₃)₄ | 1-(2,5-Difluorobenzyl)-4-methylbenzene |

| 2-Chloropyridine | Ni(acac)₂ / Ligand | 2-(2,5-Difluorobenzyl)pyridine |

| Ethyl 4-iodobenzoate | PdCl₂(dppf) | Ethyl 4-(2,5-difluorobenzyl)benzoate |

The Kumada coupling is a cross-coupling reaction that directly utilizes a Grignard reagent, such as this compound, and couples it with an organic halide, typically an aryl or vinyl halide, using a nickel or palladium catalyst. organic-chemistry.orgorganic-chemistry.org This method offers the advantage of not requiring the extra step of converting the Grignard reagent to an organozinc compound. organic-chemistry.org

The reaction is catalyzed by various nickel(II) or palladium(II) complexes, which are reduced in situ to the active Ni(0) or Pd(0) species. nih.govrhhz.net The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the organic halide to the metal center, transmetalation with the Grignard reagent, and reductive elimination to form the desired product. nih.gov The Kumada coupling is particularly effective for creating C(sp³)–C(sp²) bonds, for example, in the synthesis of diarylmethanes and their derivatives. nih.gov However, the high reactivity of Grignard reagents can limit the functional group tolerance of this reaction compared to the Negishi coupling. nih.gov

Transition Metal-Catalyzed Cross-Coupling Methodologies

Reactivity Profiles with Diverse Electrophiles and Functional Groups

The nucleophilic nature of this compound allows it to react with a wide array of electrophiles. acs.orgacs.org Its reactivity is a balance between the inherent nucleophilicity of a Grignard reagent and the electronic influence of the difluorinated aromatic ring.

Common electrophiles that react with Grignard reagents include aldehydes, ketones, esters, and carbon dioxide. youtube.com

Aldehydes and Ketones: Reaction with aldehydes (like formaldehyde or acetaldehyde) or ketones leads to the formation of primary, secondary, or tertiary alcohols, respectively, after an aqueous workup. youtube.com For example, reaction with formaldehyde would yield 2-(2,5-difluorophenyl)ethanol.

Esters: With esters, the reaction typically proceeds via a double addition. The first equivalent of the Grignard reagent adds to the carbonyl group, forming a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent to produce a tertiary alcohol after workup. youtube.com

Carbon Dioxide (CO₂): Carboxylation of this compound with CO₂ followed by acidic workup yields (2,5-difluorophenyl)acetic acid.

Nitriles: Reaction with nitriles, followed by hydrolysis, produces ketones.

Electrophilic Fluorinating Reagents: While Grignard reagents can be challenging to fluorinate directly due to single-electron transfer (SET) pathways, specialized electrophilic fluorine sources like N-Fluorobenzenesulfonimide (NFSI) can be used, sometimes requiring specific solvent conditions to achieve fluorination. drughunter.comrsc.org

The electron-withdrawing fluorine atoms on the benzene ring may slightly temper the nucleophilicity of the Grignard reagent compared to its non-fluorinated analog, potentially affecting reaction rates and yields.

Table 3: Reactivity of this compound with Various Electrophiles This table provides illustrative examples based on established Grignard chemistry.

| Electrophile | Intermediate/Product after Workup | Product Class |

| Formaldehyde (H₂C=O) | 2-(2,5-Difluorophenyl)ethanol | Primary Alcohol |

| Acetaldehyde (CH₃CHO) | 1-(2,5-Difluorophenyl)propan-2-ol | Secondary Alcohol |

| Acetone ((CH₃)₂C=O) | 2-(2,5-Difluorophenyl)propan-2-ol | Tertiary Alcohol |

| Carbon Dioxide (CO₂) | (2,5-Difluorophenyl)acetic acid | Carboxylic Acid |

| Acetonitrile (CH₃CN) | 1-(2,5-Difluorophenyl)propan-2-one | Ketone |

| Thionyl chloride (SOCl₂) | 2,5-Difluorobenzyl chloride | Alkyl Halide masterorganicchemistry.com |

Applications of 2,5 Difluorobenzylmagnesium Chloride in Complex Organic Synthesis

Construction of Fluorinated Aromatic and Aliphatic Scaffolds

2,5-Difluorobenzylmagnesium chloride is a key reagent for the synthesis of a variety of fluorinated scaffolds. As a Grignard reagent, its primary role is to act as a nucleophilic source of the 2,5-difluorobenzyl group. This reactivity allows for its addition to a wide range of electrophiles, leading to the formation of new carbon-carbon bonds and the construction of more complex molecular frameworks.

The fundamental reaction of this compound is its nucleophilic addition to carbonyl compounds, such as aldehydes and ketones, to produce secondary and tertiary alcohols, respectively. smolecule.com These resulting alcohols are versatile intermediates that can be further elaborated into a variety of other functional groups. For instance, oxidation of the newly formed alcohol can yield the corresponding ketone, which can then serve as a handle for further synthetic transformations.

Beyond simple addition reactions, this compound can also participate in cross-coupling reactions. While less common than for aryl or vinyl Grignard reagents, under appropriate catalytic conditions (e.g., using iron or palladium catalysts), it can be coupled with various organic halides or other electrophiles. This allows for the direct connection of the 2,5-difluorobenzyl unit to other aromatic or aliphatic systems, providing a direct route to complex, fluorinated biaryl or alkyl-aryl structures.

The table below summarizes some of the fundamental reactions of this compound in the construction of fluorinated scaffolds.

| Reaction Type | Electrophile | Product Type | Significance |

| Nucleophilic Addition | Aldehydes, Ketones | Secondary and Tertiary Alcohols | Introduction of a hydroxyl group for further functionalization. |

| Nucleophilic Substitution | Alkyl Halides | Substituted Aromatic Compounds | Formation of new C-C bonds and extension of carbon chains. |

| Cross-Coupling | Aryl Halides | Biaryl Compounds | Direct linkage of the fluorinated ring to other aromatic systems. |

These fundamental transformations underscore the utility of this compound as a building block for creating a diverse array of fluorinated molecules. The presence of the two fluorine atoms on the aromatic ring can significantly influence the electronic properties and conformational preferences of the resulting scaffolds, making this reagent a valuable tool for fine-tuning molecular architecture.

Synthesis of Advanced Precursors for Medicinal Chemistry and Agrochemicals

The 2,5-difluorobenzyl moiety is a prevalent structural feature in many biologically active compounds. The unique properties imparted by the fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make this group highly desirable in drug discovery and agrochemical development. This compound serves as a crucial reagent for introducing this key fragment into advanced precursors for these applications.

The ability of this compound to react with a wide array of electrophiles makes it a versatile tool for constructing complex molecular architectures with potential biological activity. For example, its reaction with functionalized aldehydes or ketones can lead to the formation of chiral alcohols, which are common structural motifs in many pharmaceuticals. The stereoselective addition of this Grignard reagent, often guided by chiral auxiliaries or catalysts, can provide access to enantiomerically enriched intermediates.

Furthermore, the 2,5-difluorobenzyl group can be incorporated into heterocyclic systems, which are ubiquitous in medicinal chemistry. The reaction of this compound with appropriate precursors can facilitate the synthesis of fluorinated pyridines, pyrimidines, indoles, and other heterocyclic scaffolds. These fluorinated heterocycles often exhibit enhanced biological activity compared to their non-fluorinated counterparts.

A prominent example of the application of a difluorobenzyl Grignard reagent is in the synthesis of the anti-HIV drug Lenacapavir. While some synthetic routes to Lenacapavir utilize the isomeric 3,5-difluorobenzylmagnesium bromide, the core strategy of employing a difluorobenzyl Grignard reagent highlights its importance in accessing key pharmaceutical intermediates.

The following table outlines the key steps in a synthetic approach to a core fragment of Lenacapavir, showcasing the role of a difluorobenzyl organometallic reagent.

| Step | Reactants | Product | Reaction Type | Significance |

| 1 | 3,6-dibromo-2-methylpyridine, t-BuONO, KHMDS | Oxime intermediate | Oximation | Preparation of the aldehyde precursor. |

| 2 | Oxime intermediate, Glyoxylic acid | Aldehyde intermediate | Hydrolysis | Formation of the electrophile for Grignard addition. |

| 3 | Aldehyde intermediate, Difluorobenzyl Grignard reagent (as an organozinc derivative) | Secondary alcohol | 1,2-Addition | Formation of the key C-C bond and introduction of the difluorobenzyl moiety. |

| 4 | Secondary alcohol, TEMPO, NaClO | Ketone intermediate | Oxidation | Generation of the core ketone structure of the Lenacapavir fragment. |

This synthetic sequence demonstrates the strategic importance of difluorobenzyl Grignard reagents in the efficient construction of complex drug molecules.

Utilization in the Preparation of Materials with Tailored Electronic or Optical Properties

The incorporation of fluorine atoms into organic materials can have a profound impact on their electronic and optical properties. The high electronegativity of fluorine can lower the HOMO and LUMO energy levels of a molecule, leading to enhanced stability and altered photophysical characteristics. This compound provides a means to introduce the 2,5-difluorobenzyl group into conjugated systems, which are the basis for many organic electronic materials.

For instance, this Grignard reagent can be used to synthesize precursors for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). By reacting this compound with suitable aromatic aldehydes or ketones, or by employing it in cross-coupling reactions, it is possible to construct novel chromophores and fluorophores with tailored emission wavelengths and quantum yields. The 2,5-difluoro substitution pattern can influence the intramolecular charge transfer characteristics of a molecule, which is a key parameter in the design of efficient organic electronic materials.

While specific, large-scale applications of this compound in this area are not widely documented in publicly available literature, its potential is evident from the known effects of fluorination on organic materials. Research in this field is ongoing, and it is likely that this reagent will find increasing use in the development of next-generation organic electronics.

Development of Novel Synthetic Pathways for Highly Functionalized Compounds

The reactivity of this compound can be harnessed to develop novel synthetic pathways to highly functionalized compounds that would be difficult to access through other means. Its ability to act as a potent nucleophile allows for its use in cascade reactions, where a single synthetic operation leads to the formation of multiple bonds and a significant increase in molecular complexity.

For example, the reaction of this compound with an appropriately substituted electrophile could initiate a sequence of intramolecular reactions, such as cyclizations or rearrangements, to afford complex polycyclic structures. The development of such novel synthetic methodologies is a key area of research in organic chemistry, and Grignard reagents like this compound are valuable tools in this endeavor.

Furthermore, the unique electronic properties of the 2,5-difluorobenzyl group can be exploited to control the regioselectivity and stereoselectivity of subsequent reactions. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of other functional groups within the molecule, enabling selective transformations at specific sites. This level of control is crucial for the efficient synthesis of complex target molecules with a high degree of functional group tolerance. The exploration of new catalytic systems that can modulate the reactivity of this compound is an active area of investigation, with the potential to unlock new synthetic possibilities.

Methodological and Analytical Considerations in Research Utilizing 2,5 Difluorobenzylmagnesium Chloride

Impact of Solvent Systems on Reactivity and Selectivity

General studies on Grignard reagents indicate that the choice of solvent is crucial for their formation, stability, and reactivity. Ethereal solvents are essential for solvating and stabilizing the magnesium center.

Comparative Analysis of Ethereal Solvents (e.g., THF vs. 2-MeTHF)

For Grignard reagents in general, Tetrahydrofuran (B95107) (THF) is a common solvent due to its excellent solvating properties. researchgate.net 2-Methyltetrahydrofuran (B130290) (2-MeTHF) has emerged as a greener alternative with distinct physical properties. nih.govriekemetals.com A comparative analysis for 2,5-Difluorobenzylmagnesium chloride would require studies examining its formation and subsequent reactions in both THF and 2-MeTHF. Key parameters for comparison would include reaction initiation time, yield, and the profile of byproducts, such as the Wurtz coupling product (1,2-bis(2,5-difluorophenyl)ethane). Research on benzylmagnesium chloride has shown that the choice of solvent can significantly impact the formation of such homocoupling byproducts. researchgate.netchempoint.com

A hypothetical comparative data table would look like this:

| Property | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |

| Boiling Point (°C) | 66 | 80.2 |

| Density (g/mL at 20°C) | 0.89 | 0.854 |

| Water Solubility | Miscible | Limited (14 g/100g at 20°C) |

| Lewis Basicity | Stronger | Weaker than THF |

Sustainable Chemistry Perspectives: Advantages of 2-Methyltetrahydrofuran as a "Green Solvent"

2-MeTHF is derived from renewable resources like corncobs and bagasse, making it a more sustainable option than the petroleum-derived THF. nih.govresearchgate.net Its limited miscibility with water simplifies aqueous workups and facilitates solvent recycling, reducing waste streams. nih.gov The higher boiling point of 2-MeTHF allows for reactions to be conducted at higher temperatures, potentially increasing reaction rates. wikipedia.org These advantages are well-documented for various organometallic reactions, but specific green chemistry metrics, such as the E-factor or Process Mass Intensity (PMI), for reactions involving this compound have not been reported. researchgate.netmdpi.com

Practical Handling and Environmental Control for Moisture and Oxygen Exclusion

Like all Grignard reagents, this compound is expected to be highly sensitive to moisture and oxygen. wikipedia.orgchemguide.co.uk Exposure to water would lead to protonolysis, converting the Grignard reagent into 2,5-difluorotoluene, while reaction with oxygen can form peroxides and subsequently alcohols upon hydrolysis. wikipedia.orgreddit.com Therefore, its synthesis and handling would necessitate the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon). chemguide.co.ukreddit.com Standard air-free techniques, such as the use of Schlenk lines or gloveboxes, would be essential for any research utilizing this compound.

Spectroscopic (e.g., NMR, MS) and Chromatographic (e.g., GC, HPLC) Techniques for Product Analysis and Purity Assessment

The characterization of the reaction products of this compound and the assessment of its purity would involve standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be critical for elucidating the structure of reaction products. The chemical shifts and coupling constants of the aromatic protons and fluorine atoms would provide definitive structural information. While specific NMR data for this compound is not available, related compounds like benzyl (B1604629) chloride and benzylmagnesium chloride have been characterized by NMR. chemicalbook.com

Mass Spectrometry (MS): MS, often coupled with Gas Chromatography (GC-MS) or High-Performance Liquid Chromatography (HPLC-MS), would be used to determine the molecular weight of reaction products and byproducts, aiding in their identification. researchgate.net

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques would be employed to monitor the progress of reactions, determine the purity of products, and quantify the formation of byproducts. researchgate.netresearchgate.net Titration with a known protic reagent in the presence of an indicator is a common method for determining the concentration of the active Grignard reagent. wikipedia.org

Computational Chemistry Approaches to Elucidate Reaction Mechanisms and Predict Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for studying the mechanisms of Grignard reactions. researchgate.net Such studies on this compound could provide insights into its structure (monomeric vs. dimeric forms), the transition states of its reactions with various electrophiles, and the influence of solvents on reaction pathways. researchgate.net Computational models could also help predict the reactivity of this specific fluorinated Grignard reagent, for instance, by calculating the bond lengths and orders of the Mg-C and Mg-Cl bonds. gmu.edu However, no specific computational studies on this compound have been found in the surveyed literature.

Emerging Research Directions and Unexplored Applications

Investigation of Novel Catalytic Systems for Expanding Reaction Scope

The traditional role of Grignard reagents like 2,5-Difluorobenzylmagnesium chloride is as a strong nucleophile in reactions such as additions to carbonyls. However, emerging research is focused on expanding its reactivity through transition-metal-catalyzed cross-coupling reactions. This approach allows for the formation of carbon-carbon bonds between the difluorobenzyl group and various organic halides or pseudohalides, which is not achievable through traditional Grignard chemistry.

The Kumada-Corriu coupling, which uses nickel or palladium catalysts, is a prime example of a reaction that could significantly broaden the applications of this reagent. organic-chemistry.orgwikipedia.org More recently, iron-catalyzed cross-coupling has emerged as a cheaper, more sustainable alternative. nih.govacs.orgnih.gov These iron catalysts are effective for coupling Grignard reagents with a wide range of partners, including those with sensitive functional groups like esters and nitriles. acs.orgresearchgate.net The development of such catalytic systems is a key area of research, as it would enable the synthesis of a new range of complex diarylmethanes and other fluorinated compounds.

| Potential Catalytic Reaction | Catalyst Type | Reactant Partner (R-X) | Potential Product |

| Kumada-Corriu Coupling | Nickel (e.g., NiCl₂(dppp)) or Palladium (e.g., Pd(PPh₃)₄) | Aryl/Vinyl Halides | 1-(Aryl/Vinyl)-2,5-difluorobenzene derivatives |

| Negishi-type Coupling | Nickel or Palladium | Organozinc Halides | Asymmetrical diarylmethanes |

| Iron-Catalyzed Coupling | Iron Salts (e.g., Fe(acac)₃) | Aryl/Heteroaryl Chlorides, Triflates | Substituted diarylmethanes with high functional group tolerance |

This table illustrates hypothetical applications of catalytic methods to expand the synthetic utility of this compound based on established cross-coupling reactions.

Scale-Up Synthesis and Process Chemistry Optimization for Industrial Applications

The transition from laboratory-scale synthesis to industrial production of this compound presents several challenges that are characteristic of Grignard reactions. aiche.orgreachemchemicals.com These include managing the highly exothermic nature of the reaction, difficulties in initiating the reaction consistently, and handling the solid magnesium. aiche.orgacs.org

Process Chemistry Optimization is crucial for addressing these issues safely and efficiently. A key strategy is the implementation of Process Analytical Technology (PAT). mt.comresearchgate.netlongdom.org In-situ monitoring tools, such as FTIR and Raman spectroscopy, allow for real-time tracking of reactant consumption and product formation. mt.comacs.org This data enables precise control over the reaction, preventing the accumulation of unreacted starting material, which can lead to dangerous thermal runaways. mt.com

Another area of optimization is the choice of solvent. While ethers like THF are common, alternative solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, offer safety and performance benefits. wordpress.com

| Challenge in Scale-Up | Optimization Strategy | Benefit |

| Reaction Initiation | Controlled addition of a small amount of pre-formed Grignard reagent. google.com Use of initiators like diisobutylaluminum hydride. wordpress.com | Bypasses the unpredictable induction period, leading to a smoother and more controlled reaction start. |

| Exothermic Nature | Dosing-controlled addition of 2,5-difluorobenzyl chloride. Real-time monitoring with PAT to control addition rate based on reaction progress. acs.orgmt.com | Prevents thermal runaway by ensuring the rate of heat generation does not exceed the reactor's cooling capacity. |

| Impurity Formation (e.g., Wurtz coupling) | Optimized mixing and temperature control. Use of continuous processing methods. | Minimizes side reactions, leading to higher product purity and yield. |

| Magnesium Handling | Use of magnesium powders or turnings in specialized reactors (e.g., continuous stirred-tank or packed-bed). aiche.orgvapourtec.com | Improves safety and efficiency of handling solid magnesium on an industrial scale. |

This table summarizes common challenges in the industrial production of Grignard reagents and the corresponding optimization strategies applicable to this compound.

Integration into Continuous Flow Chemistry Methodologies

Continuous flow chemistry is emerging as a superior alternative to traditional batch processing for Grignard reactions, offering significant improvements in safety, efficiency, and scalability. wordpress.comblucher.com.brvapourtec.com The on-demand synthesis of this compound in a flow reactor minimizes the risks associated with handling large quantities of this highly reactive and moisture-sensitive compound. vapourtec.comresearchgate.net

In a typical flow setup, a solution of 2,5-difluorobenzyl chloride in an appropriate solvent is passed through a heated column packed with magnesium metal. vapourtec.comthieme-connect.com This generates the Grignard reagent, which can then be immediately mixed with a second stream containing an electrophile in a subsequent reactor. vapourtec.com This "telescoped" approach, where synthesis and subsequent reaction occur in a continuous sequence, is highly efficient and prevents the degradation of the sensitive Grignard reagent. blucher.com.bracs.org

The benefits of this methodology are numerous. The excellent heat transfer in microreactors or tube reactors effectively manages the reaction's exothermicity. vapourtec.com The small reactor volume significantly reduces the hazard potential compared to large batch reactors. wordpress.com Furthermore, flow systems allow for precise control over reaction parameters, leading to higher reproducibility and product quality. blucher.com.brvapourtec.com

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Safety | High risk due to large volumes of reactive material and potential for thermal runaway. aiche.org | Inherently safer due to small reactor volumes and superior heat control. wordpress.comvapourtec.com |

| Reagent Stability | Grignard reagent may degrade during storage or before use. | Reagent is generated on-demand and used immediately, minimizing degradation. vapourtec.com |

| Process Control | Difficult to achieve consistent initiation and temperature control, especially at large scale. acs.org | Precise, automated control over temperature, pressure, and residence time. blucher.com.br |

| Scalability | Scale-up is challenging and often requires significant process redesign. acs.org | Scalable by running the system for longer periods or by parallelizing reactors ("scaling out"). thieme-connect.com |

| Efficiency | Potential for lower yields due to side reactions and reagent decomposition. | Often results in higher yields and purity due to optimized conditions and minimal reagent degradation. blucher.com.br |

This table provides a comparative analysis of traditional batch synthesis versus modern continuous flow methodologies for the production and use of this compound.

Q & A

Q. What are the standard laboratory protocols for synthesizing 2,5-Difluorobenzylmagnesium chloride?

The synthesis involves reacting 2,5-Difluorobenzyl chloride with activated magnesium metal in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). Key steps include:

- Magnesium activation : Scraping or pre-treating magnesium with iodine to remove oxide layers.

- Reaction initiation : Gradual addition of the benzyl chloride to magnesium, maintaining a reflux temperature (~40°C for THF).

- Monitoring : Observing exothermicity and persistent bubbling to confirm Grignard formation. The presence of fluorine substituents may slow initiation due to reduced electron density at the benzyl carbon .

Q. What safety measures are critical when working with this compound?

- Moisture exclusion : Use Schlenk lines or gloveboxes to prevent hydrolysis, which generates HCl and flammable hydrocarbons.

- Ventilation : Employ fume hoods to avoid inhalation of volatile ethers or reactive intermediates.

- Personal protective equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles.

- Waste disposal : Quench residual Grignard reagent with isopropanol or dry ice before disposal. Protocols align with OSHA guidelines for halogenated compounds .

Advanced Research Questions

Q. How do the electronic effects of fluorine substituents at the 2- and 5-positions influence reaction pathways in cross-coupling reactions?

The electron-withdrawing nature of fluorine atoms reduces electron density at the benzylic carbon, modulating nucleophilicity and altering regioselectivity in reactions. For example:

- Nucleophilic addition : Fluorine’s inductive effect may direct attacks to meta positions in aromatic electrophiles.

- Steric effects : The 2-fluorine substituent introduces steric hindrance, potentially favoring para-substitution in subsequent reactions. Computational studies (e.g., DFT calculations) and kinetic experiments are recommended to map electronic and steric contributions .

Q. What advanced techniques are used to confirm the structural integrity of this compound?

- NMR spectroscopy : ¹⁹F NMR (δ ~ -110 to -120 ppm for aromatic fluorines) and ¹H NMR (benzyl protons at δ 4.0–5.0 ppm) provide structural fingerprints.

- X-ray crystallography : Single-crystal diffraction using programs like SHELXL or WinGX resolves molecular geometry, particularly bond angles around magnesium .

- Elemental analysis : Combustion analysis (C, H, Cl) and ICP-MS for magnesium content validate purity (>95% typical for research-grade reagents).

Q. How can researchers optimize yields when synthesizing this compound?

- Solvent selection : THF enhances solubility and reactivity compared to diethyl ether but may increase side reactions.

- Temperature control : Maintain reflux conditions to balance reaction rate and decomposition risks.

- Purification of starting material : Use >97% pure 2,5-Difluorobenzyl chloride (verified by GC-MS) to minimize competing side reactions .

Q. What strategies mitigate side reactions during Grignard reagent preparation?

- Initiator additives : Small amounts of 1,2-dibromoethane or methyl iodide accelerate magnesium activation.

- Slow addition : Gradual introduction of benzyl chloride prevents localized overheating and Wurtz coupling byproducts.

- Inert atmosphere purity : Ensure oxygen levels <1 ppm to avoid magnesium oxide formation.

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported reactivity of fluorinated Grignard reagents?

Contradictions often arise from:

- Solvent polarity : THF vs. ether alters reagent stability and reactivity.

- Impurity profiles : Trace moisture or halides in starting materials (e.g., 2,5-Difluorobenzyl chloride) can skew results.

- Analytical limitations : Low-resolution NMR may miss minor byproducts. Reproduce experiments with rigorously dried solvents and validate reagent purity via elemental analysis .

Q. What methodologies resolve ambiguities in reaction mechanisms involving this compound?

- Isotopic labeling : Use deuterated solvents (e.g., THF-d₈) to track proton transfer steps.

- Kinetic isotope effects (KIE) : Compare reaction rates in H₂O vs. D₂O to identify rate-determining steps.

- In situ spectroscopy : IR or Raman spectroscopy monitors intermediate species during reactions.

Experimental Design Considerations

Q. How can computational chemistry aid in predicting the reactivity of this compound?

Q. What are the best practices for scaling up reactions involving this Grignard reagent?

- Batch vs. flow chemistry : Flow systems improve heat dissipation and reduce decomposition.

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance reaction efficiency at larger scales.

- Safety protocols : Implement pressure relief valves and automated quenching systems for exothermic reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.